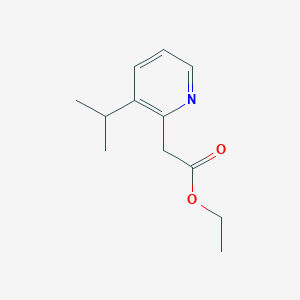
Ethyl2-(3-isopropylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The isopropyl group attached to the pyridine ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-isopropylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: 3-isopropylpyridine-2-carboxylic acid and ethanol.
Reduction: 3-isopropylpyridine-2-ylmethanol.
Substitution: 3-isopropylpyridine-2-ylacetamide.
Scientific Research Applications
Ethyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring and isopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl2-(3-isopropylpyridin-2-yl)acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl 2-pyridineacetate: A similar compound with a pyridine ring, used in organic synthesis.
This compound stands out due to its unique combination of a pyridine ring and an isopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(3-propan-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)8-11-10(9(2)3)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
PSYIKRFZWYQIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


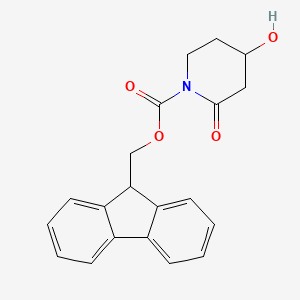
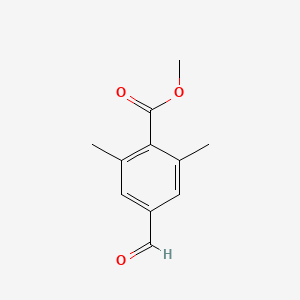
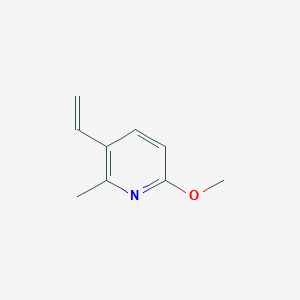
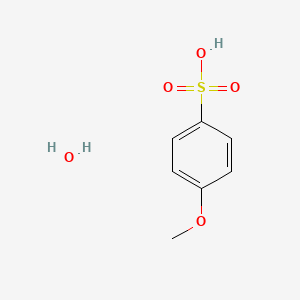
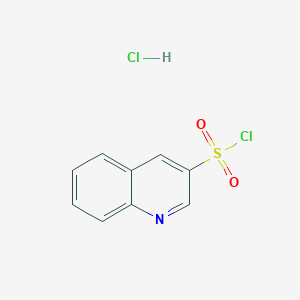

![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)

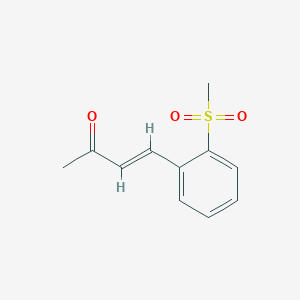
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
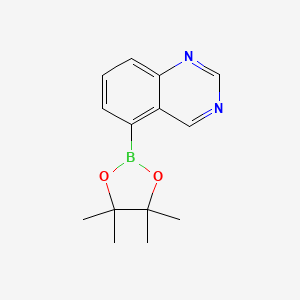
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)


